2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde
CAS No.: 1378579-95-3
Cat. No.: VC11573035
Molecular Formula: C5H2F3NO2
Molecular Weight: 165.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1378579-95-3 |
---|---|
Molecular Formula | C5H2F3NO2 |
Molecular Weight | 165.1 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde is C₅H₂F₃NO₂, with a molecular weight of 179.07 g/mol. The oxazole core consists of two heteroatoms: oxygen at position 1 and nitrogen at position 3. The trifluoromethyl (-CF₃) group at position 2 enhances lipophilicity and metabolic stability, while the aldehyde (-CHO) at position 5 serves as a reactive site for further functionalization .
Key Structural Features:
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Oxazole Ring: Aromatic heterocycle with resonance stabilization.
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Trifluoromethyl Group: Electron-withdrawing, influencing electronic distribution and reactivity.
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Aldehyde Functionality: Polar and reactive, enabling condensation or nucleophilic addition reactions.
Comparative analysis with structurally similar compounds, such as 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (C₅H₂F₃NO₃, MW 181.07 g/mol), highlights the role of the aldehyde group in altering solubility and reactivity.
Synthetic Routes and Methodologies
Oxidative Cyclization of Enamines
A general approach for synthesizing 2-(trifluoromethyl)oxazoles involves the oxidative cyclization of β-monosubstituted enamines using phenyliodine bis(trifluoroacetate) (PIFA). This method, reported by The Journal of Organic Chemistry, proceeds via β-trifluoroacetoxylation followed by intramolecular cyclization . Adapting this strategy to introduce an aldehyde group would require enamine precursors with a formyl substituent. For example:
Reaction conditions (e.g., solvent, temperature) must be optimized to stabilize the aldehyde group against over-oxidation .
Solid Phosgene-Mediated Synthesis
A patent describing the synthesis of 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one provides insights into using solid phosgene (COCl₂) as a cyclizing agent. While the target compound in the patent is a ketone, replacing the ketone-forming precursor with a formyl-containing intermediate could yield the desired aldehyde. Key steps include:
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Dispersing α-p-chlorophenyl glycine in a solvent (e.g., xylene).
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Sequential addition of trifluoroacetic acid, triethylamine, and solid phosgene.
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Controlled reaction conditions (55–60°C, 2–4 hours) to prevent aldehyde degradation .
Physicochemical Properties
Limited experimental data exist for 2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde, but properties can be inferred from analogs:
Property | Value/Description | Source |
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Boiling Point | Estimated >150°C (decomposes) | |
Solubility | Low in water; soluble in DMSO, THF | |
Stability | Sensitive to light and moisture |
The trifluoromethyl group reduces basicity compared to non-fluorinated oxazoles, while the aldehyde enhances electrophilicity .
Applications in Research and Industry
Pharmaceutical Intermediates
Trifluoromethyl oxazoles are prized in drug discovery for their ability to improve bioavailability and binding affinity. For example:
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PAR-2 Inhibitors: Analogous oxazole derivatives are hydrolyzed to bioactive metabolites .
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Antimicrobial Agents: The -CF₃ group disrupts microbial enzyme activity.
Agrochemical Development
The compound’s lipophilicity makes it a candidate for herbicides and fungicides, where penetration through waxy plant cuticles is critical.
Future Directions
Further research should prioritize:
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Optimized Synthesis: Developing one-pot methods to improve yield and purity.
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Biological Screening: Evaluating antimicrobial and anticancer activity.
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Stability Studies: Assessing shelf-life under varying conditions.
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